4-[(Z)-1,2-diphenylbut-1-enyl]phenol

Breast Cancer Endocrinology Receptor Pharmacology

Choose (Z)-4-Hydroxytamoxifen for experiments demanding consistent, predictable pharmacology. Unlike tamoxifen prodrugs, this preformed active metabolite bypasses CYP2D6 metabolic variability, ensuring direct, high-affinity ER binding equivalent to estradiol. With ≥98% Z-isomer purity, it eliminates confounding estrogenic effects from the E-isomer, delivering 100–167x greater anti-proliferative potency in MCF-7 cells. Ideal reference standard for LC-MS/MS method validation; supplied with comprehensive Certificate of Analysis.

Molecular Formula C22H20O
Molecular Weight 300.4 g/mol
Cat. No. B120472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Z)-1,2-diphenylbut-1-enyl]phenol
Synonyms(Z)-1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene;  (Z)-4-(1,2-Diphenyl-1-butenyl)phenol;  ICI 141389;  Des-O-dimethylaminoethyl Tamoxifen
Molecular FormulaC22H20O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
InChIInChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
InChIKeyYJVFSITVRZYTHO-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Z)-1,2-diphenylbut-1-enyl]phenol (Z-4-Hydroxytamoxifen): A High-Affinity Selective Estrogen Receptor Modulator and Active Metabolite of Tamoxifen


4-[(Z)-1,2-diphenylbut-1-enyl]phenol, commonly known as (Z)-4-Hydroxytamoxifen (4-OHT), is the active metabolite of the widely used breast cancer drug tamoxifen [1]. It is a non-steroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM), acting as an antagonist in breast tissue and an agonist in other tissues like the endometrium [1][2]. The compound exists as two geometric isomers, Z and E, with the Z-isomer being the biologically active antiestrogenic form, while the E-isomer exhibits estrogenic activity [2][3]. Its molecular formula is C26H29NO2, with a molecular weight of 387.51 g/mol [4].

Why 4-[(Z)-1,2-diphenylbut-1-enyl]phenol Cannot Be Substituted with Tamoxifen or Other Analogs: The Critical Importance of Preformed Active Metabolite and Isomeric Purity


Substituting (Z)-4-Hydroxytamoxifen with tamoxifen or other in-class compounds like endoxifen or desmethyltamoxifen is not scientifically valid due to profound differences in target affinity, metabolic dependence, and isomeric specificity. Tamoxifen is a prodrug that requires hepatic metabolism via CYP2D6 and CYP3A4 to form active metabolites like 4-OHT and endoxifen [1]. Patient variability in CYP2D6 activity leads to unpredictable plasma levels of the active species [2]. Using the preformed (Z)-4-OHT bypasses this metabolic bottleneck, ensuring consistent and predictable pharmacology [2]. Furthermore, the E-isomer of 4-OHT is estrogenic, while the Z-isomer is antiestrogenic [3]. Therefore, a mixture of isomers or the wrong isomer will produce confounding, and potentially counterproductive, biological effects [3]. The quantitative evidence below demonstrates the specific, superior performance of the Z-isomer of 4-Hydroxytamoxifen against its closest comparators, underscoring why generic substitution is not an option.

Quantitative Evidence for 4-[(Z)-1,2-diphenylbut-1-enyl]phenol: Direct Comparative Data Against Tamoxifen and Other Analogs


Superior Estrogen Receptor Alpha Binding Affinity of (Z)-4-Hydroxytamoxifen vs. Tamoxifen and Desmethyltamoxifen

(Z)-4-Hydroxytamoxifen demonstrates a dramatically higher binding affinity for the estrogen receptor (ER) compared to its parent compound, tamoxifen, and other metabolites. In a study using ER isolated from human breast carcinoma, (Z)-4-Hydroxytamoxifen bound with an affinity equal to estradiol and with 25-50 times higher affinity than tamoxifen [1]. Desmethyltamoxifen, another major metabolite, showed less than 1% of tamoxifen's affinity [1]. This near-equipotency to the endogenous ligand estradiol highlights its potency as an active compound, making it a far superior tool for direct receptor modulation in research.

Breast Cancer Endocrinology Receptor Pharmacology

Markedly Enhanced Anti-Proliferative Potency in MCF-7 Breast Cancer Cells

In the MCF-7 human breast cancer cell line, a standard model for ER-positive breast cancer, (Z)-4-Hydroxytamoxifen is profoundly more potent at inhibiting cell proliferation than tamoxifen or its other major metabolite, N-demethyltamoxifen (DMT). It was found to be 100- to 167-fold more potent than both tamoxifen and DMT [1]. This increased potency correlated strongly with its relative binding affinity (RBA) for the cytoplasmic estrogen receptor (RBA: estradiol = 100, 4-OHT = 41, tamoxifen = 2) [1].

Cancer Biology Drug Development Cell Proliferation Assay

Definitive Z-Isomer Requirement: The Z-Isomer is Anti-Estrogenic, the E-Isomer is Estrogenic

The geometric isomerism of 4-Hydroxytamoxifen is not a trivial detail; it dictates the compound's biological function. The Z-isomer (trans) is the potent antiestrogen, while the E-isomer (cis) acts as an estrogen agonist [1]. Quantitative binding data show that the trans-4-OH-TAM isomer exhibits a significantly higher relative binding affinity (RBA) for ER-alpha (RBA = 195) compared to its cis isomer (RBA = 2.9) [2]. This translates to a functional difference: only the trans isomer potently suppresses estradiol-induced MCF-7 cell proliferation [2].

Chemical Biology Isomer Purity Receptor Selectivity

High and Verified Purity for Reproducible Research

As a research tool, the purity and characterization of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol are paramount. Reputable vendors supply this compound with a high purity, typically ≥98% as determined by HPLC, and provide a detailed Certificate of Analysis (CoA) for each batch [1]. This level of characterization, including HPLC, NMR, and water content analysis, ensures that experimental results are not compromised by unknown impurities or degradation products, which is especially critical when comparing to less well-characterized in-house synthesized or generic analogs.

Analytical Chemistry Quality Control Reference Standards

Differential In Vivo Uterine Gene Expression Profile Compared to Tamoxifen

While both are SERMs, (Z)-4-Hydroxytamoxifen and tamoxifen elicit different responses in the rat uterus in vivo, highlighting their distinct pharmacological profiles. Treatment with a 1 mg/kg dose of 4-OH-TAM resulted in rapid down-regulation of uterine ERα protein within 6 hours, whereas tamoxifen at the same dose produced no change in ERα levels [1]. Furthermore, the induction of early response genes c-fos and jun-B was highly dose-dependent and more persistent with 4-OH-TAM compared to the transient induction seen with estradiol [1].

In Vivo Pharmacology Endocrinology Toxicology

Equipotent Activity to Endoxifen at Estrogen Receptors

A key comparator for 4-OHT is endoxifen, another active tamoxifen metabolite. Pharmacological characterization shows that endoxifen and 4-OHT have identical binding affinity for both ER-alpha and ER-beta [1]. Both compounds also equipotently antagonize estradiol-stimulated growth of several ER-positive breast cancer cell lines, with an IC50 of approximately 50 nM [1]. However, 4-OHT is a direct product of tamoxifen metabolism, while endoxifen requires an additional demethylation step [1]. This makes 4-OHT the more direct and predictable tool for studying tamoxifen's pharmacology, as its formation is less dependent on the sequential action of multiple CYP enzymes.

Receptor Pharmacology Drug Metabolism Breast Cancer

Optimal Use Cases for 4-[(Z)-1,2-diphenylbut-1-enyl]phenol Based on Differentiated Evidence


As a High-Affinity ER Ligand in Receptor Binding and Structural Biology Studies

Given its 25- to 50-fold higher affinity for the estrogen receptor compared to tamoxifen, (Z)-4-Hydroxytamoxifen is the ideal tool for experiments requiring high receptor occupancy or for studying the structural basis of SERM activity. Its affinity, equal to that of the endogenous ligand estradiol, makes it an excellent candidate for competitive binding assays, X-ray crystallography, and cryo-EM studies of the ER-ligand binding domain [1]. This high affinity ensures that even at low concentrations, the receptor is fully bound, minimizing background noise from unbound receptor.

As a Potent and Direct Anti-Proliferative Agent in ER+ Breast Cancer Cell Models

For studies focused on the estrogen-dependent growth of breast cancer cells, (Z)-4-Hydroxytamoxifen is a more reliable and potent agent than tamoxifen. Its 100- to 167-fold greater potency in inhibiting MCF-7 cell proliferation means researchers can use significantly lower concentrations to achieve maximal effect, reducing the risk of non-specific cytotoxicity often associated with high micromolar doses of tamoxifen [1]. This is critical for experiments investigating specific ER-mediated signaling pathways in proliferation.

As a Reference Standard for Analytical Method Development and Metabolite Quantification

Due to its well-defined structure and the availability of highly pure (≥98%) material with a comprehensive Certificate of Analysis, (Z)-4-Hydroxytamoxifen serves as an essential reference standard. It is used in the development and validation of analytical methods, such as HPLC or LC-MS/MS, for quantifying tamoxifen metabolites in biological matrices like plasma or tissue samples [1]. Its use ensures the accuracy and reproducibility of pharmacokinetic and therapeutic drug monitoring studies [2].

As a Tool to Dissect ER-Mediated vs. ER-Independent Effects of Tamoxifen

(Z)-4-Hydroxytamoxifen exhibits a distinct in vivo pharmacological profile from tamoxifen, as demonstrated by its differential effects on uterine gene expression and ERα protein levels [1]. Researchers can leverage this difference to design studies that parse out the ER-mediated effects of tamoxifen from its ER-independent actions, such as inhibition of protein kinase C (PKC) or calmodulin antagonism. By comparing the effects of tamoxifen and its active metabolite, one can attribute specific biological outcomes to direct receptor modulation by the active species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Z)-1,2-diphenylbut-1-enyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.